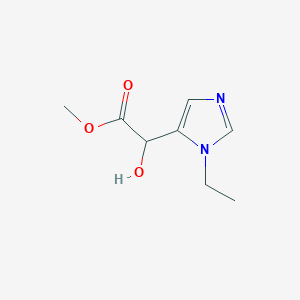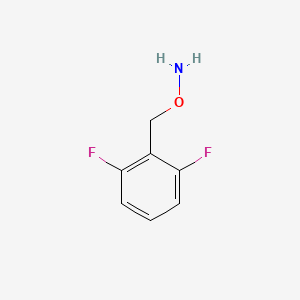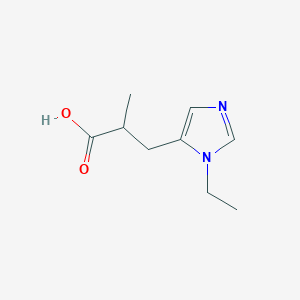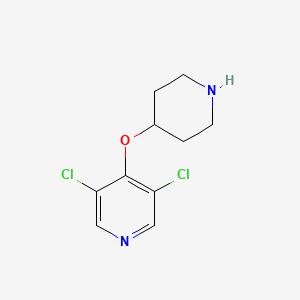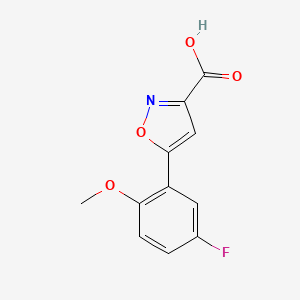
6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylfluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylfluoride is a chemical compound with the molecular formula C7H2BrF4O2S It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring, along with a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylfluoride typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-fluoro-3-(trifluoromethyl)benzene, followed by sulfonylation with a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylfluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The sulfonyl fluoride group can be reduced to a sulfonamide or other derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine or fluorine atoms.
Reduction Reactions: Products include sulfonamides and other reduced derivatives.
Oxidation Reactions: Products include sulfonic acids and other oxidized compounds.
Scientific Research Applications
6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylfluoride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl fluoride group.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylfluoride involves the reactivity of its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or protein modification. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl fluoride group.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Similar structure with multiple fluorine atoms and a bromine atom on the benzene ring.
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar structure with a nitrile group instead of a sulfonyl fluoride group.
Uniqueness
6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylfluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential applications in enzyme inhibition and protein labeling. The combination of bromine, fluorine, and trifluoromethyl groups also contributes to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C7H2BrF5O2S |
|---|---|
Molecular Weight |
325.05 g/mol |
IUPAC Name |
6-bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H2BrF5O2S/c8-4-2-1-3(7(10,11)12)5(9)6(4)16(13,14)15/h1-2H |
InChI Key |
JHPSNBZJTYUCAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)S(=O)(=O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol](/img/structure/B13595533.png)


